

confirming the molecular structure of novel 2-Chloro-6-methoxyquinoxaline derivatives

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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinoxaline

Cat. No.: B1590643

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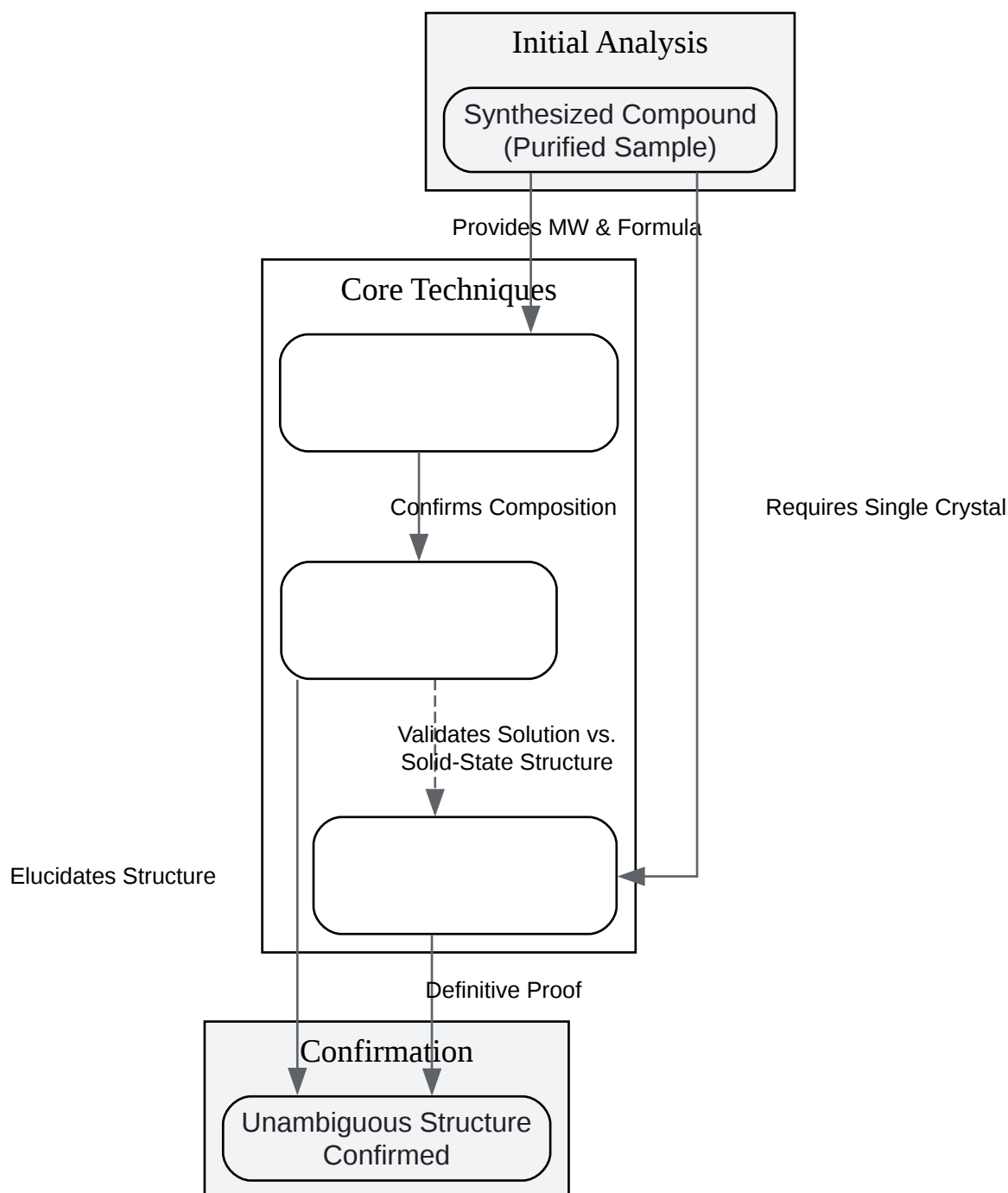
An In-Depth Technical Guide to the Structural Confirmation of Novel **2-Chloro-6-methoxyquinoxaline** Derivatives

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The precise molecular structure of these compounds dictates their function and interaction with biological targets. Therefore, the unambiguous confirmation of a novel derivative's structure is the most critical step in the drug discovery and development pipeline. This guide provides an in-depth comparison of the primary analytical methodologies used to confirm the molecular structure of novel compounds, using **2-Chloro-6-methoxyquinoxaline** ($C_9H_7ClN_2O$) as a representative example.[3]

Our approach is not merely procedural; it is based on a philosophy of synergistic analysis. No single technique provides a complete picture. Instead, we employ a triad of core methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography (SC-XRD)—to build a self-validating and irrefutable structural proof.

The Analytical Workflow: A Synergistic Approach

Unambiguous structural confirmation is an iterative process where data from one technique informs and validates the others. The typical workflow begins with MS to confirm the molecular formula, followed by extensive NMR analysis to map the molecular framework, and culminating, when possible, with SC-XRD for definitive 3D structural proof.[4]



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Caption: General workflow for the structural confirmation of novel compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful and indispensable tool for elucidating the detailed molecular structure of organic compounds in solution.^{[1][5]} It provides a precise map of the carbon-hydrogen framework, revealing not only the types of atoms present but also their connectivity and spatial relationships.

Expertise & Experience: The Causality of NMR

We don't just run NMR to get a spectrum; we use it to answer specific questions. ¹H NMR tells us about the electronic environment of every proton, while ¹³C NMR does the same for the carbon backbone.^[6] For a molecule like **2-Chloro-6-methoxyquinoxaline**, the chemical shifts are predictable. Protons on the quinoxaline core are expected in the aromatic region (δ 7.5-9.0 ppm), with the methoxy protons appearing much further upfield (δ ~4.0 ppm).^[1] The electron-withdrawing nature of the chloro- and nitrogen-substituted pyrazine ring and the electron-donating methoxy group create a distinct electronic environment, which is the key to assigning each signal.

1D NMR Experimental Protocol: ¹H and ¹³C NMR

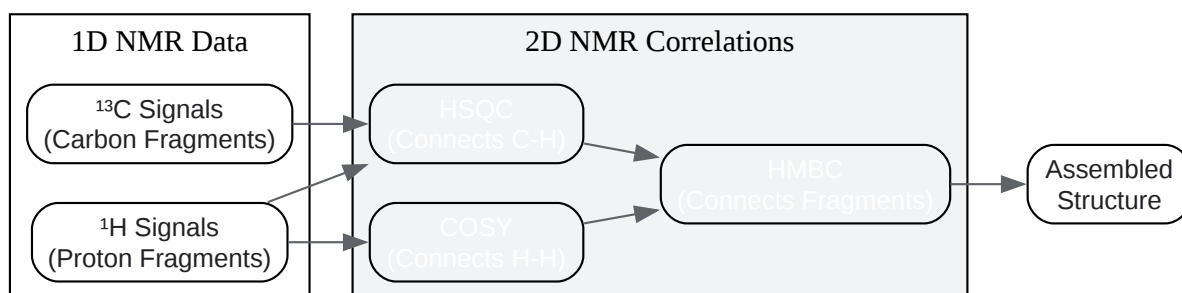
This protocol is designed to yield high-resolution data suitable for unambiguous assignment.

- **Sample Preparation:** Dissolve 5-10 mg of the purified **2-Chloro-6-methoxyquinoxaline** derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- **Internal Standard:** Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** Using proton decoupling, acquire several thousand scans to achieve an adequate signal-to-noise ratio, with a longer relaxation delay of 2-5 seconds to ensure accurate integration of all carbon signals.^[4]

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments provide the instructions for how they connect.[1][7] For a novel derivative, where assignments are not guaranteed, 2D NMR is non-negotiable for establishing trustworthy connectivity.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It allows us to trace the connectivity of proton networks within the molecule, for instance, linking the protons on the benzene portion of the quinoxaline ring.[8]
- HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton directly to the carbon it is attached to. It definitively links the ^1H and ^{13}C NMR spectra, ensuring each C-H pair is correctly assigned.[5][8]
- HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to assembling the complete molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. For **2-Chloro-6-methoxyquinoxaline**, an HMBC experiment would show a correlation from the methoxy protons to the C6 carbon, unequivocally confirming the position of the methoxy group.[5]



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Caption: Logical workflow for assembling a structure using 2D NMR data.

Part 2: Mass Spectrometry (MS) – Weighing the Evidence

Mass spectrometry's primary role is to provide a highly accurate molecular weight, which allows for the determination of the elemental composition.^[4] This technique serves as a fundamental check on the identity of the synthesized compound.

Expertise & Experience: Why High-Resolution MS is Crucial

For a novel compound, low-resolution mass spectrometry is insufficient. We employ High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) source, to obtain an exact mass measurement accurate to several decimal places.^{[9][10]} For **2-Chloro-6-methoxyquinoxaline**, the expected exact mass is 194.0247.^[3] An experimental HRMS result of, for example, 194.0245 provides extremely high confidence in the molecular formula $C_9H_7ClN_2O$. This level of accuracy is a self-validating system; it rules out other potential elemental compositions that might have the same nominal mass.

A critical feature for halogenated compounds is the isotopic pattern. Chlorine naturally exists as two major isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. The mass spectrum of **2-Chloro-6-methoxyquinoxaline** will therefore exhibit two distinct molecular ion peaks: $[M]^+$ at m/z 194 and $[M+2]^+$ at m/z 196, with relative intensities of approximately 3:1. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom in the molecule.

Experimental Protocol: ESI-HRMS

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 10-100 $\mu g/mL$) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 $\mu L/min$).
- **Ionization:** Use ESI in positive ion mode to generate the protonated molecule $[M+H]^+$.
- **Mass Analysis:** Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

- Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical value. Analyze the isotopic pattern to confirm the presence of chlorine.[11]

Part 3: Single-Crystal X-ray Crystallography (SC-XRD) – The Definitive Proof

While NMR provides the structure in solution and MS confirms the elemental formula, SC-XRD provides the "gold standard," unambiguous proof of the molecular structure in the solid state.[4][12][13] It generates a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.[14]

Expertise & Experience: The Power and the Prerequisite

The power of SC-XRD is that it leaves no room for doubt.[15] However, its primary and most significant challenge is the absolute requirement for a high-quality single crystal of sufficient size (typically >0.1 mm).[13] Crystal growth is often more of an art than a science, requiring screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The presence of the chlorine atom in **2-Chloro-6-methoxyquinoxaline** is advantageous for SC-XRD, as heavier atoms scatter X-rays more strongly, often leading to a more easily solved and refined structure.[13][16]

General Protocol: Single-Crystal Growth and Data Collection

- Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly and undisturbed over several days to weeks. Screen various solvents (e.g., ethanol, ethyl acetate, hexane) to find conditions that yield diffraction-quality crystals.
- Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
- Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final 3D model of the molecule.[\[17\]](#)

Comparative Analysis: A Summary of Techniques

Feature	NMR Spectroscopy	Mass Spectrometry (MS)	Single-Crystal X-ray Crystallography (SC-XRD)
Information Provided	Detailed atom connectivity (C-H, H-H), 3D structure in solution (via NOE)	Molecular formula (HRMS), Isotopic composition, Fragmentation data	Definitive 3D solid-state structure, Bond lengths & angles
Sample Requirements	5-10 mg, soluble, pure	<1 mg, soluble, pure	High-quality single crystal (>0.1 mm)
Primary Advantage	The most powerful tool for elucidating the structure of unknown organic compounds in solution. [1]	High sensitivity and unparalleled accuracy in determining elemental composition. [9]	Provides unambiguous, absolute structural proof. [15] [18]
Primary Limitation	Can be complex to interpret for highly complex molecules; provides solution-state information.	Provides little direct information on atom connectivity.	The absolute requirement for a high-quality single crystal can be a major bottleneck. [13]

Conclusion

The structural confirmation of a novel derivative such as **2-Chloro-6-methoxyquinoxaline** is a process of building a robust, self-validating case. It relies on the synergistic application of complementary analytical techniques. High-resolution mass spectrometry provides the foundational evidence of the correct molecular formula and the presence of key elements like chlorine. Nuclear magnetic resonance spectroscopy then maps the intricate network of atomic connections, building a detailed picture of the molecular framework in solution. Finally, single-crystal X-ray crystallography offers the ultimate, irrefutable proof, delivering a precise three-

dimensional structure in the solid state. For researchers, scientists, and drug development professionals, adherence to this multi-faceted analytical approach is paramount to ensuring scientific integrity and advancing the development of novel therapeutic agents.

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